molecular formula C12H15FO3 B7977390 5-Fluoro-3-n-pentoxybenzoic acid

5-Fluoro-3-n-pentoxybenzoic acid

Cat. No.: B7977390
M. Wt: 226.24 g/mol
InChI Key: LAGRQHBINWAZHP-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-pentoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 5-position and an n-pentoxy group (-O-(CH₂)₄CH₃) at the 3-position of the benzene ring. Its molecular formula is inferred as C₁₃H₁₇FO₃ (based on the n-pentoxy chain).

Properties

IUPAC Name

3-fluoro-5-pentoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGRQHBINWAZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of fluorinated compounds often involves the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. Enzymatic methods have also been explored for the synthesis of fluorinated compounds, offering a more environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce fluorinated cyclohexane derivatives.

Scientific Research Applications

5-Fluoro-3-n-pentoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pentoxy group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by the interplay of its fluorine atom and alkoxy chain. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Key Differences Commercial Status (Suppliers)
5-Fluoro-3-n-pentoxybenzoic acid C₁₃H₁₇FO₃ -F (5-position), -O-n-pentyl Reference compound; long alkyl chain Discontinued
3-Fluoro-5-propoxybenzoic acid C₁₀H₁₁FO₃ -F (3-position), -O-propyl Shorter chain (propoxy vs. pentoxy) Available (5 suppliers)
5-Fluoro-3-methoxy-2-nitrobenzoic acid C₈H₆FNO₅ -F (5), -OCH₃ (3), -NO₂ (2) Nitro group enhances acidity Available (multiple sizes)
5-Amino-2-fluorobenzoic acid C₇H₆FNO₂ -F (2), -NH₂ (5) Amino group increases solubility Available (CAS 56741-33-4)
Key Observations:
  • Electronic Effects : The nitro group in 5-fluoro-3-methoxy-2-nitrobenzoic acid significantly lowers the pKa (increasing acidity) compared to alkoxy-substituted analogs, making it more reactive in esterification or amidation reactions .
  • Functional Group Diversity: The amino group in 5-amino-2-fluorobenzoic acid improves water solubility and enables participation in conjugation reactions, unlike the alkoxy or nitro derivatives .

Physicochemical Properties (Inferred)

  • Solubility: Longer alkoxy chains (e.g., pentoxy) reduce aqueous solubility compared to methoxy or amino-substituted analogs.
  • Stability : Nitro-substituted derivatives may exhibit lower thermal stability due to the electron-withdrawing nitro group.

Research and Application Insights

  • Pharmaceutical Relevance : The pentoxy chain in this compound could enhance drug-receptor binding in hydrophobic pockets, though its discontinued status limits current applications .
  • Material Science : Propoxy and methoxy analogs are more commonly used in polymer synthesis due to their balance of solubility and reactivity .

Biological Activity

5-Fluoro-3-n-pentoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a fluorine atom at the 5-position and a pentoxy group at the 3-position of the benzoic acid structure. The synthesis typically involves the introduction of the fluorine substituent via electrophilic aromatic substitution, followed by alkylation to attach the pentoxy group.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, studies on related benzoic acid derivatives have demonstrated their efficacy against various viruses, including influenza and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

CompoundVirus TypeIC50 (µM)Mechanism of Action
This compoundHIVNot determinedPotential inhibition of viral entry
Related benzoic acidsInfluenza0.44 - 0.45Inhibition of sialidase activity

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Similar compounds have shown selective cytotoxicity against various cancer cell lines, suggesting that modifications in the benzene ring can enhance therapeutic efficacy.

Cell LineIC50 (µg/mL)Mechanism
HepG-2 (liver cancer)22.5 ± 0.3Induction of apoptosis
HCT-116 (colon cancer)15.4 ± 0.5Cell cycle arrest

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, disrupting essential pathways in viral replication or tumor growth.
  • Cell Cycle Modulation : Some studies indicate that these compounds can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis in cancer cells.
  • Alteration of Signaling Pathways : Compounds may influence signaling pathways such as PI3K/AKT, which are critical in cancer progression.

Case Studies

  • Antiviral Evaluation : A study evaluated a series of fluoro-substituted benzoic acids for their antiviral properties against HIV-1 and found that while some derivatives showed promise, others like this compound required further investigation for definitive antiviral activity .
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of similar compounds revealed that modifications in the alkyl chain significantly impacted their effectiveness against various cancer cell lines .

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